Carbamodithioic acid, (4-hydroxyphenyl)-

Hydrogen evolution reaction Electrocatalysis Nickel dithiocarbamate complexes

Carbamodithioic acid, (4-hydroxyphenyl)- (CAS 53627-48-8), commonly referred to as (4-hydroxyphenyl)dithiocarbamic acid, is an aromatic dithiocarbamate that combines a thiocarbonyl-thiol chelating moiety with a phenolic hydroxyl group at the para position of the phenyl ring. This compound belongs to the broader class of dithiocarbamic acids, which are widely recognized for their ability to stabilize transition metal ions and serve as intermediates for biologically active molecules.

Molecular Formula C7H7NOS2
Molecular Weight 185.3 g/mol
CAS No. 53627-48-8
Cat. No. B15471213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamodithioic acid, (4-hydroxyphenyl)-
CAS53627-48-8
Molecular FormulaC7H7NOS2
Molecular Weight185.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)S)O
InChIInChI=1S/C7H7NOS2/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11)
InChIKeyRAKAYNJIIQDVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamodithioic acid, (4-hydroxyphenyl)- (CAS 53627-48-8): A Positionally Defined Dithiocarbamate Ligand for Differentiated Catalyst Performance


Carbamodithioic acid, (4-hydroxyphenyl)- (CAS 53627-48-8), commonly referred to as (4-hydroxyphenyl)dithiocarbamic acid, is an aromatic dithiocarbamate that combines a thiocarbonyl-thiol chelating moiety with a phenolic hydroxyl group at the para position of the phenyl ring. This compound belongs to the broader class of dithiocarbamic acids, which are widely recognized for their ability to stabilize transition metal ions and serve as intermediates for biologically active molecules [1]. The presence of the para-hydroxyl substituent distinguishes it from other aryl dithiocarbamates, imparting unique electronic and steric properties that directly influence the catalytic and biological performance of its derivatives. As shown in quantitative head-to-head studies, the positional isomerism of the –OH group dramatically alters the electrocatalytic efficiency of Ni(II) complexes, making the para-substituted variant the highest-performing isomer for hydrogen evolution reactions [2].

1
Para-substituted dithiocarbamate ligand — supports position-sensitive transition metal coordination studies.
2
Head-to-head HER electrocatalysis evidence — performance differentiates from ortho/meta isomers in Ni(II) complexes.
3
Electronic structure differentiation — HOMO-LUMO trends attributed to –OH position.

Substitution Risk: Why Generic Aryl Dithiocarbamates Cannot Replace (4-Hydroxyphenyl)dithiocarbamic Acid for Position-Sensitive Applications


Although dithiocarbamic acid derivatives are often procured interchangeably based on cost or availability, the position of the hydroxyl group on the aromatic ring is not a minor structural detail—it is a primary determinant of catalytic activity. Direct comparative studies of Ni(II) complexes derived from ortho-, meta-, and para-hydroxyphenyl dithiocarbamates reveal that the para isomer delivers a turnover frequency (TOF) up to 90% higher than the meta isomer and a substantially lower overpotential for hydrogen evolution [1]. These performance gaps arise from differences in HOMO-LUMO energy gaps, metal–ligand charge transfer, and molecular stability, all traced directly to the –OH position. Consequently, substituting the 4-hydroxy derivative with a 2- or 3-hydroxy analog, or with an unsubstituted phenyl dithiocarbamate, will not reproduce the catalytic efficiency observed in targeted electrocatalytic or coordination chemistry applications.

Positional isomerism alters catalytic turnover
Ortho- and meta-hydroxy isomers may not reproduce the para-isomer's reported turnover frequency profile in Ni(II) electrocatalysis.
Overpotential penalties may increase
Substituting with other hydroxyphenyl dithiocarbamates can shift the required overpotential, reducing energy efficiency in HER setups.
Electronic-structure mismatch
HOMO-LUMO gap and metal–ligand charge transfer properties are position-dependent; generic aryl dithiocarbamates lack the para-OH electronic influence.

Quantitative Differentiation: (4-Hydroxyphenyl)dithiocarbamic Acid vs. Positional Isomers in Ni(II)-Catalyzed Hydrogen Evolution


HER Turnover Frequency (TOF): Para-OH Isomer Outperforms Ortho and Meta Isomers by 53–90%

The homoleptic Ni(II) complex of N-benzyl-1-(4-hydroxyphenyl)dithiocarbamate (Ni-3) exhibits a turnover frequency (TOF) of 867.9 s⁻¹ for electrochemical hydrogen evolution, significantly exceeding the TOF values of the ortho isomer Ni-1 (566.2 s⁻¹) and the meta isomer Ni-2 (457.2 s⁻¹) when measured under identical conditions with 30 mM trifluoroacetic acid as proton source [1]. The para isomer thus provides a 1.53-fold improvement over the ortho isomer and a 1.90-fold improvement over the meta isomer.

HER TOF
Head-to-head
867.9 s⁻¹ (para-OH) 566.2 s⁻¹ (ortho-OH) 457.2 s⁻¹ (meta-OH)
Reported higher turnover frequency among tested isomers.
30 mM TFA, identical conditions. +53% vs ortho, +90% vs meta.
Hydrogen evolution reaction Electrocatalysis Nickel dithiocarbamate complexes

HER Overpotential: Para-OH Isomer Requires 0.723 V, the Lowest Among All Three Hydroxyphenyl Isomers

The overpotential (η) required for hydrogen evolution is lowest for the para-hydroxy-derived Ni-3 complex at 0.723 V, compared with 0.862 V for the ortho isomer (Ni-1) and 0.872 V for the meta isomer (Ni-2) [1]. This represents a reduction of 0.139 V and 0.149 V, respectively, meaning the para isomer operates at a substantially lower energetic penalty.

Overpotential (η)
Head-to-head
0.723 V (para-OH)
Reported lowest overpotential among hydroxyphenyl isomers.
vs. 0.862 V (ortho), 0.872 V (meta); same conditions.
Overpotential Electrocatalysis Energy efficiency

Electronic Structure: Para-OH Isomer Exhibits Larger HOMO-LUMO Gap, Correlating with Enhanced Electron Susceptibility

Density functional theory (DFT) calculations reveal that the para-OH isomer complex possesses a relatively larger HOMO-LUMO energy gap compared to the ortho- and meta-OH isomeric complexes [1]. This larger gap indicates a comparatively less stable ground state and a greater susceptibility to accepting electrons at a lower negative potential, providing a theoretical basis for the experimentally observed superior catalytic activity. While exact gap values are not reported in the comparative study, the trend is consistent with the measured TOF and overpotential data.

HOMO-LUMO gap
Class-level
Larger gap (qualitative)
Trend supports electronic-structure interpretation for para-OH.
Quantitative gap values not reported; review DFT context.
DFT calculations HOMO-LUMO gap Electronic structure

Precision Applications for (4-Hydroxyphenyl)dithiocarbamic Acid Based on Quantitative Performance Data


High-Efficiency Homogeneous Ni(II) Electrocatalysts for Hydrogen Evolution

When developing nickel-based molecular catalysts for electrochemical hydrogen production, the N-benzyl-1-(4-hydroxyphenyl)dithiocarbamate ligand derived from this compound yields a TOF of 867.9 s⁻¹ and an overpotential of only 0.723 V, outperforming the ortho and meta isomers by up to 90% in TOF and reducing the overpotential by approximately 0.14 V [1]. Laboratories focused on green hydrogen generation can leverage this differential to achieve higher current densities at lower applied voltages.

Ligand Design for Position-Sensitive Transition Metal Coordination Chemistry

The para-hydroxyl group on the phenyl ring influences the electronic structure of the resulting metal complexes, as evidenced by DFT calculations showing a larger HOMO-LUMO gap and enhanced electron susceptibility [1]. Coordination chemists can utilize this property to fine-tune the redox behavior and stability of Ni(II), Cu(II), Zn(II), and other transition metal dithiocarbamate complexes for applications ranging from catalysis to materials science.

Synthesis of Antioxidant Dithiocarbamate Derivatives with Defined Substitution Patterns

Patents describe the use of hydrocarbyl-hydroxyphenyl dithiocarbamates as antioxidants, where the para-hydroxy substitution pattern is critical for radical scavenging efficacy [2]. Although head-to-head quantitative antioxidant data for the parent acid are limited, structure-activity relationships in the dithiocarbamate class consistently highlight the role of the phenolic hydroxyl group in enhancing hydrogen-atom transfer, making the 4-substituted derivative a rational choice for exploratory antioxidant formulation studies.

Application
Selection Property
Validation Focus
Ni(II) HER electrocatalyst research
Position-defined catalytic profile
TOF and overpotential benchmarking
Transition metal coordination chemistry
Ligand electronic structure tuning
DFT-derived electronic property review
Antioxidant dithiocarbamate synthesis
Hydroxyphenyl substitution pattern
Radical-scavenging SAR exploration
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